

Congressane (C₁₄H₂₀): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Congressane

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Introduction

Congressane, also known by its systematic name diamantane, is a saturated polycyclic hydrocarbon with the molecular formula C₁₄H₂₀. It is the second member of the diamondoid series, a class of organic molecules with a cage-like structure resembling a subunit of the diamond lattice.^[1] This rigid, strain-free structure imparts **congressane** with exceptional thermal and chemical stability, a high melting point, and unique physicochemical properties that have garnered interest in materials science and medicinal chemistry.^{[1][2]}

First synthesized in 1965, the preparation of **congressane** was initially a significant challenge in organic chemistry.^[1] Its derivatives have since been explored for a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. However, there is a notable scarcity of quantitative biological data for the parent **congressane** molecule in publicly available literature. This guide provides a comprehensive overview of the synthesis of **congressane**, summarizes the known biological activities of its derivatives, and presents detailed experimental protocols.

Physicochemical Properties of Congressane

The rigid, cage-like structure of **congressane** results in distinct physical and chemical properties. A summary of these properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C14H20	[1]
Molar Mass	188.31 g/mol	[3]
IUPAC Name	pentacyclo[7.3.1.1.14,12.02,7.06,11]tetradecane	[3]
CAS Number	2292-79-7	[3]
Appearance	Colorless solid	[1]
Melting Point	244-246 °C	[1]
Boiling Point	Sublimes	
Solubility	Soluble in organic solvents, insoluble in water	[1]
Density	1.16 g/cm ³	

Synthesis of Congressane

The most effective and widely cited method for the synthesis of **congressane** is the aluminum halide-catalyzed rearrangement of tetrahydro-Binor-S.[1][4] The following is a detailed experimental protocol adapted from the procedure published in Organic Syntheses.[4]

Experimental Protocol: Synthesis of Congressane

Materials:

- Binor-S
- Glacial acetic acid
- Concentrated hydrochloric acid
- Platinum oxide catalyst
- Dichloromethane

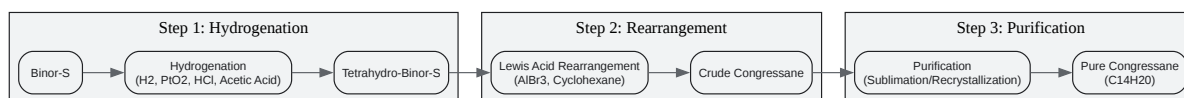
- Anhydrous magnesium sulfate
- Cyclohexane
- Aluminum bromide
- Diethyl ether
- Pentane

Procedure:

- Hydrogenation of Binor-S:
 - In a high-pressure autoclave, dissolve Binor-S in glacial acetic acid containing a catalytic amount of concentrated hydrochloric acid.
 - Add platinum oxide catalyst to the solution.
 - Hydrogenate the mixture at a pressure of approximately 200 psi and a temperature of 70°C for 3 hours.[4]
 - After cooling, filter off the catalyst.
 - Add water to the filtrate to induce phase separation.
 - Separate the organic layer and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
 - Concentrate the solution under reduced pressure to obtain tetrahydro-Binor-S.
- Rearrangement to **Congressane**:
 - In a flask equipped with a reflux condenser and a stirrer, dissolve tetrahydro-Binor-S in cyclohexane.
 - Add aluminum bromide to the solution. The reaction is exothermic.

- Heat the mixture to reflux and maintain for 2-3 hours.[4] Monitor the reaction by gas chromatography until the starting material is consumed.
- Cool the reaction mixture and carefully decant the cyclohexane layer from the aluminum bromide sludge.
- Extract the sludge with hot cyclohexane.
- Combine the cyclohexane extracts and cool.
- Add diethyl ether to the cooled extracts.
- Wash the combined organic solution with water and dry over anhydrous magnesium sulfate.
- Evaporate the solvent to yield a semi-solid residue.
- Purification:
 - Triturate the residue with pentane to precipitate the solid **congressane**.
 - Collect the solid by filtration.
 - Further purify the crude **congressane** by sublimation or recrystallization from a suitable solvent.

Synthesis Workflow



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Caption: Workflow for the synthesis of **congressane**.

Biological Activity

While **congressane** itself has not been extensively studied for its biological activity, numerous derivatives of adamantane and diamantane have been synthesized and evaluated for a variety of therapeutic applications. The rigid, lipophilic cage structure of these molecules makes them attractive scaffolds in drug design.

Biological Activity of Diamantane Derivatives

Activity	Description
Antiviral	Derivatives of adamantane, such as amantadine and rimantadine, are known for their activity against the influenza A virus by targeting the M2 proton channel. While specific data for congressane is lacking, its structural similarity suggests that its derivatives could also possess antiviral properties.
Antibacterial	Some adamantane derivatives have shown activity against various bacterial strains, including methicillin-resistant <i>Staphylococcus aureus</i> (MRSA). The mechanism is often attributed to the disruption of the bacterial cell membrane.
Anti-inflammatory	The anti-inflammatory potential of adamantane and diamantane derivatives has been explored, with some compounds showing inhibition of inflammatory pathways.
CNS Activity	The adamantane derivative memantine is used in the treatment of Alzheimer's disease, acting as an NMDA receptor antagonist. The lipophilicity of the diamondoid cage facilitates crossing the blood-brain barrier.

It is important to reiterate that the above activities are primarily associated with functionalized derivatives of diamantane, and there is a lack of quantitative data (e.g., IC50, MIC values) for

the parent **congressane** molecule.

Experimental Protocols for Biological Assays

Given the absence of specific biological data for **congressane**, a general protocol for assessing the antibacterial activity of a novel compound is provided below as a representative example of a relevant experimental workflow.

General Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

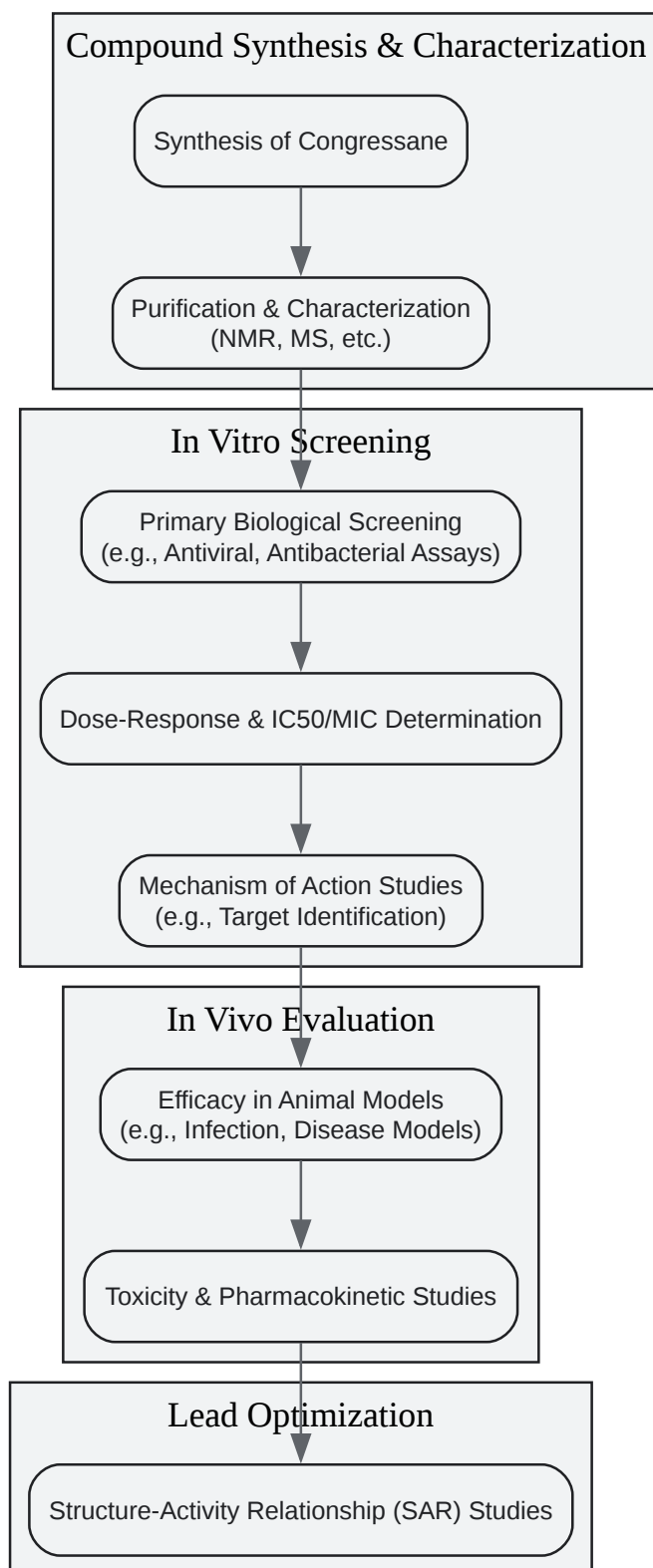
- Test compound (**Congressane**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm)
- Positive control antibiotic (e.g., ampicillin)
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Preparation of Bacterial Inoculum:
 - Culture the bacterial strain overnight in MHB at 37°C.
 - Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Preparation of Test Compound Dilutions:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the 96-well plate containing the test compound dilutions.
 - Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with vehicle).
 - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
 - Optionally, read the optical density at 600 nm using a microplate reader to quantify bacterial growth.

Conceptual Workflow for Biological Evaluation



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Caption: Conceptual workflow for biological evaluation.

Conclusion

Congressane (C₁₄H₂₀) remains a molecule of significant interest due to its unique diamondoid structure and the potential for its derivatives in various applications. While the synthesis of **congressane** is well-established, a critical gap exists in the literature regarding the quantitative biological activity of the parent molecule. The information available on its derivatives, however, suggests that the diamantane scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on the systematic biological evaluation of **congressane** itself to fully elucidate its potential and to provide a baseline for the structure-activity relationships of its more complex derivatives. This technical guide provides a foundational resource for researchers embarking on the study of this fascinating molecule.

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